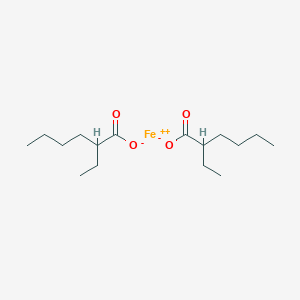

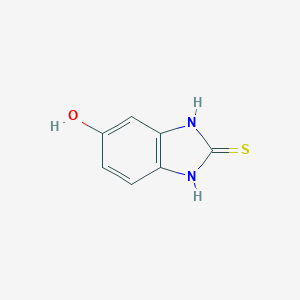

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a compound that has been studied for its basicity and structure, particularly in relation to its tautomers and substituents. It exists predominantly as the 5-hydroxy-tautomers, and the substituents in the 2-position mainly have an inductive effect on the basicity of the 3-nitrogen, a phenomenon observed in other nitrogen heterocycles (Korolev et al., 1992).

Synthesis Analysis

The synthesis of derivatives of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has been achieved through various methods. One notable synthesis starts from 3,4-diaminobenzoic acid, leading to derivatives expected to be useful intermediates for the synthesis of functional molecules (Katsuyama & Kubo, 2007). Another approach involves hypervalent iodine oxidation of acetophenones followed by treatment with ethylenethiourea (Prakash, Rani & Goyal, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been studied extensively. The structures are usually confirmed by techniques such as IR, NMR, and MS spectra, and in some instances, X-ray analyses (Sa̧czewski, Sączewski & Gdaniec, 2003).

Chemical Reactions and Properties

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives participate in various chemical reactions forming different heterocyclic structures. These reactions often involve nucleophilic addition-electrophilic amination reactions (Wahe et al., 2004). The compound also shows activity in the dehydration of saccharides to 5-hydroxymethylfurfural, indicating its potential as a catalyst (Han et al., 2016).

Physical Properties Analysis

The physical properties of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives have been explored using various spectroscopic methods. Studies include the MNDO method for calculating heats of formation, electronic, and structural characteristics of its tautomers (Zaitsev et al., 1992).

Chemical Properties Analysis

The chemical properties, such as the inhibition activity and mechanism, of derivatives of this compound have been studied. For example, 5-methoxy-2-mercaptobenzimidazole has been identified as an efficient inhibitor for tyrosinase, highlighting its potential in pharmaceutical applications (Chai et al., 2020).

Applications De Recherche Scientifique

Interaction with Glycinamide in HIV RT Inhibition

Research by Kretschmer, Kinzel, and González (2012) explored the interaction between 1,3-dihydrobenzimidazole-2-thione derivatives and glycinamide, modeling their role as inhibitors of HIV reverse transcriptase. Their study, utilizing DFT calculations, demonstrated a significant correlation between the hydrogen bond energy and the inhibitory activity, suggesting that modifications at the 8-position with electron-withdrawing substituents enhance efficiency (Kretschmer, Kinzel, & González, 2012).

Electrophoretic and Gas-Chromatographic Analysis

Burykin, Andreev, and Varnavskaya (2014) developed electrophoretic and gas-chromatographic methods for analyzing Afobazol, a pharmaceutical preparation containing 5-ethoxybenzimidazol-2-thione, among other compounds. Their techniques provided reliable identification and quantification of the active components and potential impurities, showcasing the compound's relevance in quality control processes (Burykin, Andreev, & Varnavskaya, 2014).

Antitumor Activity of Ferrocenylalkyl Derivatives

A study by Rodionov et al. (2015) introduced ferrocenylalkyl 2-mercaptobenzimidazoles and their derivatives, evaluating their antitumor activity in vivo. These compounds demonstrated significant inhibitory effects on tumor growth, highlighting the potential of 5-hydroxy-1,3-dihydrobenzimidazole-2-thione derivatives in cancer treatment (Rodionov et al., 2015).

Chemical Oxidation to Disulfides

Sarhan (2000) explored the chemical oxidation of 2-mercaptobenzimidazole derivatives to their corresponding disulfides, providing insights into their structural and spectral analysis. This research underscores the compound's versatility in synthetic chemistry, particularly in the formation of disulfides with potential applications in various domains (Sarhan, 2000).

Structural Analysis and Theoretical Study

A 2020 study by Obledo-Benicio et al. synthesized compounds derived from 2-hydroxy and 2-mercaptobenzimidazole, performing a detailed structural and theoretical analysis. This work not only contributed to the understanding of intramolecular interactions but also demonstrated the compound's application in developing new materials with specific molecular architectures (Obledo-Benicio et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

5-hydroxy-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKVVBOVTVBURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562318 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione | |

CAS RN |

92806-98-9 |

Source

|

| Record name | 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)